molecular formula C25H27N5O5 B11207364 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No.: B11207364
M. Wt: 477.5 g/mol
InChI Key: GHQCAVATHCQPAK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidine class, a scaffold recognized for its bioactivity in medicinal chemistry. The structure features a 6-benzyl-substituted pyrazolo-pyrimidine core with a 2-ethyl group, a 5,7-dioxo moiety, and an acetamide side chain linked to a 2,3-dimethoxybenzyl group. The ethyl and benzyl substituents likely enhance lipophilicity and metabolic stability, while the dimethoxybenzyl group may influence receptor-binding interactions.

Properties

Molecular Formula

C25H27N5O5

Molecular Weight

477.5 g/mol

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C25H27N5O5/c1-4-28-15-19-22(27-28)24(32)30(14-17-9-6-5-7-10-17)25(33)29(19)16-21(31)26-13-18-11-8-12-20(34-2)23(18)35-3/h5-12,15H,4,13-14,16H2,1-3H3,(H,26,31)

InChI Key

GHQCAVATHCQPAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=C(C(=CC=C3)OC)OC)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of benzyl and ethyl groups through alkylation reactions. The final step involves the acylation of the intermediate with 2,3-dimethoxybenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo-Pyrimidine Core

  • Ethyl vs. Methyl Substitution :
    The compound "2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide" () replaces the ethyl group with a methyl at position 2. Methyl groups reduce steric hindrance but may lower metabolic stability compared to ethyl substituents .
  • Benzyl vs. The fluorobenzyl acetamide side chain in this analog introduces electron-withdrawing effects, which could enhance receptor affinity .

Acetamide Side Chain Modifications

  • Dimethoxybenzyl vs. Fluorobenzyl: The 2,3-dimethoxybenzyl group in the target compound provides electron-donating methoxy groups, which may improve solubility.
  • Comparison with Thiazolo-Pyrimidine Derivatives :
    Compounds 11a and 11b () feature a thiazolo-pyrimidine core with substituted benzylidene groups. These derivatives exhibit moderate yields (68%) and distinct IR peaks (e.g., CN stretches at ~2,219 cm⁻¹), highlighting the impact of heterocyclic cores on synthetic feasibility and spectral properties .

Data Tables

Table 2: Impact of Substituents on Physicochemical Properties

Substituent Type Example Compound Effect on Properties
Ethyl (Position 2) Target Compound Increases steric bulk and metabolic stability compared to methyl analogs .
Methoxy (Side Chain) Target Compound Enhances solubility via hydrogen bonding; electron-donating effects improve binding.
Fluoro (Side Chain) Compound Introduces polarity and potential halogen bonding with targets .
Phenethyl (Core) Compound Increases hydrophobicity, potentially improving membrane permeability .

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